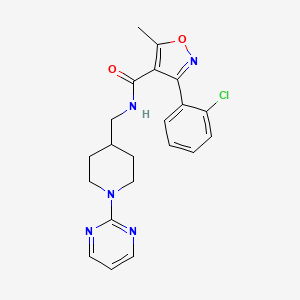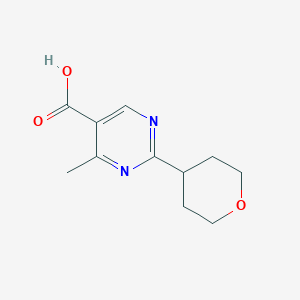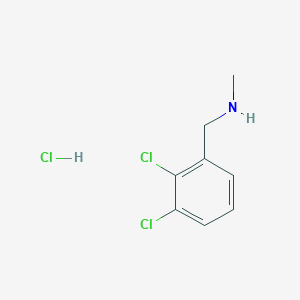
(1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine;hydrochloride" is a fluorinated cyclobutane derivative, which is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of the fluoromethyl group and the cyclobutane ring suggests that this compound could exhibit unique physical and chemical properties, making it a valuable target for synthesis.
Synthesis Analysis
The synthesis of cyclobutane derivatives has been explored in various studies. For instance, a method for synthesizing enantioselective cyclobutane derivatives involves the formation of a cyclopentane ring followed by ring contraction using the Wolff rearrangement and the Curtius reaction . Another approach includes the construction of the cyclobutane ring via a [2+2] photocycloaddition reaction . Additionally, the synthesis of fluorinated cyclobutanes can be achieved through the ring expansion-fluorination of cyclopropylmethanols . These methods highlight the versatility and creativity in the synthesis of cyclobutane derivatives, which could be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives has been studied extensively. For example, the incorporation of 2-aminocyclobutane-1-carboxylic acids into beta-peptides has been shown to confer high rigidity on these molecules due to the formation of strong intramolecular hydrogen bonds . The cyclobutane ring acts as a structure-promoting unit, influencing the overall conformation and stability of the molecule. This information is relevant to understanding the structural implications of substituting a fluoromethyl group into the cyclobutane framework.
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions. The synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid demonstrates the potential for stereochemical control in reactions involving cyclobutane rings . Furthermore, cyclobutenecarboxylates can undergo thermal ring-opening reactions to form butadienes and subsequent transformation into dihydroisoquinolines . These reactions showcase the reactivity of cyclobutane derivatives and their potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their substituents. The synthesis and acid-base properties of alpha-substituted cyclobutane building blocks have been explored, revealing that the electron-withdrawing effect of fluoroalkyl substituents affects the pKa values of these compounds . This suggests that the "(1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine;hydrochloride" would also have distinct acid-base properties due to the presence of the fluoromethyl group. Additionally, the asymmetric Strecker reaction from 2-substituted cyclobutanones has been used to synthesize amino acids with excellent diastereoselectivity , indicating that chiral centers in cyclobutane derivatives can be effectively manipulated to achieve desired stereochemistry.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
- Cycloaddition Reactions: The thermal [2+2] cycloaddition of halo-substituted ethylenes can produce cyclobutane derivatives, demonstrating a methodology for constructing cyclobutane rings, which are core structures in various biologically active compounds (Toda, Motomura, & Oshima, 1974).
- Hydroamination: Diastereo- and enantioselective hydroamination of strained alkenes, leading to the synthesis of polysubstituted aminocyclobutanes, is important for producing substructures found in biologically active compounds in a highly selective manner (Feng, Hao, Liu, & Buchwald, 2019).
- Ring-Opening and Ring-Expansion Reactions: Cyclopropylmethanols can undergo ring-opening fluorination and ring-expansion to form fluorocyclobutanes, showcasing a method for introducing fluorine atoms into cyclobutane rings, which is relevant for the synthesis of fluorinated organic compounds with potential pharmacological activities (Kanemoto, Shimizu, & Yoshioka, 1989).
Potential Biological Applications
- PET Tracers for Tumor Delineation: The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) for positron emission tomography (PET) demonstrates the application of fluorocyclobutane derivatives as tumor-avid amino acids, contributing to the advancement of diagnostic imaging in oncology (Shoup & Goodman, 1999).
Structural and Chemical Properties
- Stereocontrolled Synthesis: The stereoselective synthesis of cyclobutane derivatives, including the preparation of 2-aminocyclobutane-1-carboxylic acids, illustrates the importance of controlling stereochemistry in the synthesis of cyclobutane-based compounds. Such control is crucial for developing compounds with desired biological properties (Izquierdo et al., 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
(1R,2R)-2-(fluoromethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-3-4-1-2-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGPLFARTGGIJN-UYXJWNHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CF)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CF)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-[(4-Ethylpiperazin-1-yl)methyl]phenyl)methanamine](/img/structure/B2528517.png)



![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2528525.png)

![4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2528527.png)
![3-[1-(Phenylsulfonyl)ethyl]-1,3-oxazolan-2-one](/img/structure/B2528529.png)
![4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2528530.png)
![3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2528531.png)

![Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2528533.png)
![2-(4-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2528536.png)
